N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine
CAS No.:
Cat. No.: VC15870144
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C14H14N2O2/c1-11(16-17)13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12/h2-9,17H,10H2,1H3 |
| Standard InChI Key | QPEKYMOYDZAFJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NO)C1=CC=C(C=C1)OCC2=CN=CC=C2 |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C14H14N2O2
-
Molecular Weight: Approximately 242.27 g/mol
Synthesis Pathways
The synthesis of N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine typically involves condensation reactions between hydroxylamine derivatives and aldehydes or ketones containing the pyridin-3-ylmethoxyphenyl group.
General Steps:
-
Preparation of Aldehyde/Ketone Precursor: The pyridin-3-ylmethoxyphenyl group is introduced through nucleophilic substitution or coupling reactions.
-
Condensation Reaction: Reaction with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under acidic or neutral conditions.
-
Purification: The product is purified using recrystallization or chromatographic techniques.
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery:
-
The hydroxylamine group is known for its role in enzyme inhibition.
-
The pyridine moiety is a common pharmacophore in medicinal chemistry.
Antimicrobial Activity
Hydroxylamine derivatives have shown activity against bacterial and fungal strains, making this compound a candidate for antimicrobial research.
Material Science
Compounds with aromatic systems like this one are explored for use in organic electronics due to their conjugated systems.
Spectroscopic Characterization
The compound can be characterized using:
-
NMR Spectroscopy: Proton (^1H) and Carbon (^13C) NMR provide insights into the aromatic and functional groups.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as hydroxylamine (-NH-OH).
Limitations and Challenges
Despite its promising structure, there are challenges associated with N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine:
-
Stability Issues: Hydroxylamines are prone to oxidation, requiring careful handling.
-
Limited Data: Few studies have been conducted specifically on this compound, necessitating further research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume